N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a pyrazole ring fused to a pyridine structure, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of three methyl groups at the nitrogen positions and a carboxamide functional group, influencing its chemical reactivity and biological properties.
This compound can be classified under heterocyclic compounds due to its cyclic structure containing both nitrogen and carbon atoms. Pyrazolo[3,4-b]pyridines are known for their significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The classification of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide falls under the broader category of pyrazole derivatives that exhibit various tautomeric forms, predominantly the 1H- and 2H-isomers.
The synthesis of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields and purity. For example, refluxing times and solvent types significantly impact the efficiency of the synthesis .
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a molecular formula of C₁₁H₁₃N₅O. Its structural features include:
The compound exhibits specific molecular geometry that contributes to its biological activity.
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or develop new derivatives.
The mechanism of action for N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide largely depends on its biological target. Pyrazolo derivatives are known to interact with various enzymes and receptors:
The specific interactions at the molecular level involve hydrogen bonding and π-stacking due to the aromatic nature of the compound .
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems.
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has potential applications in various scientific fields:
Pyrazolo[3,4-b]pyridines constitute a privileged scaffold in drug discovery due to their structural resemblance to purines and their versatile pharmacological profiles. These fused heterocycles enable access to diverse chemical space, allowing medicinal chemists to optimize crucial parameters such as solubility, lipophilicity, hydrogen-bonding capacity, and metabolic stability, thereby improving drug-like properties and reducing late-stage attrition rates [1] [2]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, featured in more than 5,500 scientific references and nearly 2,400 patents, underscoring their extensive exploration and therapeutic potential [1].
The scaffold's significance stems from its presence in compounds targeting a wide spectrum of diseases:
The pharmacological impact is heavily influenced by the substitution pattern across the five potential diversity centers (N1, C3, C4, C5, C6). Statistical analysis of known derivatives reveals distinct preferences: N1 is most frequently substituted with methyl (~32%) or other alkyl groups (~23%); C3 is predominantly methylated (~47%) or unsubstituted (~31%); C5 often bears hydrogen, amino, or carbonyl groups; while C4 and C6 substitutions vary widely [1]. The N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exemplifies a specific combination targeting enhanced metabolic stability and optimized target interactions.
Table 1: Impact of Substitution Pattern on Pyrazolo[3,4-b]Pyridine Biological Activity
Position | Common Substituents | Biological Consequence | Example Targets/Activities |
---|---|---|---|
N1 | Methyl (~32%), Alkyl (~23%), Phenyl (~15%), H (~20%) | Influences solubility, metabolic stability, and ability to form hydrophobic interactions. Methyl enhances metabolic stability over H. | Kinase hinge region binding; PDE4 inhibition; Orexin receptor antagonism. |
C3 | Methyl (~47%), H (~31%), Phenyl, Amino, Carbonyl | Methyl/aryl groups enhance lipophilicity and π-stacking. Amino/carbonyl enable H-bonding. Critical for ATP-pocket binding in kinases. | CDK inhibition; Antileukemic activity; Tubulin polymerization inhibition. |
C4/C6 | H, OH (pyridone tautomer), Aryl, Alkyl, Halogen | Modulate electronic properties and overall molecular shape. OH at C4/C6 favors stable pyridone tautomer. | Influences fluorescence properties; Affects potency in kinase inhibitors. |
C5 | H, Carboxamide, Ester, Carboxylic acid, Cyano, Aryl | Carboxamide is a key H-bond donor/acceptor. Essential for specific high-affinity binding. | ZAK inhibition (carboxamide derivatives); TRK inhibition; Antiviral activity. |
The journey of pyrazolo[3,4-b]pyridines in drug discovery spans over a century, marked by key milestones in synthesis and biological understanding:
Early Milestones (Pre-1980s): The foundational chemistry was established in the early 20th century. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 via the reaction of diphenylhydrazone and pyridine with iodine [1]. Shortly after, in 1911, Bulow synthesized N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid, establishing a widely adopted early strategy [1] [10]. Initial interest was largely driven by synthetic curiosity and observations of properties like intense fluorescence [10]. The structural similarity to purines was recognized early, hinting at biological potential, but systematic medicinal chemistry exploration was limited in this period. Niementowski's correction of Michaelis's initial structural misassignment in 1928 solidified the understanding of the pyrazolo[3,4-b]quinoline (a related benzannulated system) and by extension, the core pyrazolo[3,4-b]pyridine structure [10].
Expansion and Diversification (1980s - 2000s): This period witnessed a significant expansion in synthetic methodologies and the exploration of biological activities. The pioneering work of researchers like Tomasik in the 1980s and 1990s systematically explored Friedländer condensations and other routes to access diverse pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline derivatives [10] [1]. The development of novel cyclization strategies, such as those involving 5-aminopyrazoles reacting with 1,3-dicarbonyl compounds, β-halovinyl aldehydes, or α,β-unsaturated ketones (often under catalysis or in ionic liquids), provided more efficient and regioselective access to the core scaffold with various substitution patterns [1] [6]. Biological investigations gained momentum, revealing the scaffold's potential as vasodilators, hypotensive agents, antiallergics, fungicides, and early kinase inhibitors [1] [6]. The identification of pyrazolo[3,4-b]pyridines as phosphodiesterase (PDE) inhibitors, particularly PDE4, emerged as a significant therapeutic avenue during this era [7].
Modern Applications and Rational Design (2010s - Present): The last decade has seen an explosion of interest driven by advanced synthetic techniques (multicomponent reactions, transition metal catalysis) and structure-based drug design (SBDD). The ability to generate large libraries of substituted derivatives, coupled with insights from X-ray crystallography of target proteins, has enabled the rational design of highly potent and selective inhibitors. This era is characterized by:
Figure 1: Key Synthetic Route to Pyrazolo[3,4-b]Pyridines Relevant to N,1,3-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide
Ethyl Acetoacetate + Methylhydrazine │ ▼ 5-Amino-1,3-dimethyl-1H-pyrazole │ + (e.g., Ethyl Chlorooxoacetate, followed by Amination) │ ▼ Ethyl 4-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate │ + NH₃ (Ammonolysis) │ ▼ N,1,3-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
N,1,3-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide possesses distinct structural features that define its physicochemical behavior and biological interaction potential:
Core Bicyclic Scaffold: The molecule is built on the fully unsaturated, planar, and aromatic 1H-pyrazolo[3,4-b]pyridine core. This core maintains aromaticity in both the pyrazole and pyridine rings due to the fusion mode and the N1-methylation, which locks the system in the 1H-tautomeric form. AM1 calculations confirm the 1H-tautomer is significantly more stable (~9 kcal/mol) than the 2H-tautomer [1] [9]. The planar structure facilitates π-π stacking interactions with aromatic residues in protein binding sites (e.g., kinase hinge regions).
N1-Methylation: The methyl group at the pyrazole nitrogen (N1) serves multiple critical functions:
Table 2: Key Structural and Spectral Characteristics of N,1,3-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide
Structural Feature | Role/Impact | Characteristic Spectral Data |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine Core | Planar, aromatic scaffold enabling π-stacking. Locked in stable 1H-tautomer by N1-methyl. | ¹H NMR: Aromatic H's (C6-H, C7-H) ~ δ 8.2-8.8 ppm (d, dd); C4-H (if present) ~ δ 8.0-8.5 ppm. |
N1-Methyl Group | Locks tautomer, enhances metabolic stability, adds hydrophobicity. | ¹H NMR: δ ~3.9-4.2 ppm (s, 3H); ¹³C NMR: δ ~35-40 ppm. |
C3-Methyl Group | Modulates electron density, enhances lipophilicity, steric shield. | ¹H NMR: δ ~2.6-2.8 ppm (s, 3H); ¹³C NMR: δ ~14-16 ppm. |
C5-N-Methyl Carboxamide (-CONHCH₃) | Key H-bond acceptor (C=O) and donor (NH); balances lipophilicity and polarity. | ¹H NMR: -NH- δ ~8.5-9.0 ppm (br s, 1H, exchangeable); -N-CH₃ δ ~2.9-3.1 ppm (s, 3H). ¹³C NMR: C=O δ ~165-170 ppm. IR: ν(C=O) ~1640-1680 cm⁻¹; ν(N-H) ~3300 cm⁻¹. |
The synergy between the methylated core and the C5 carboxamide in N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide creates a molecule optimized for specific, high-affinity interactions with biological targets, particularly protein kinases, while maintaining favorable drug-like properties. Its structure exemplifies the rational application of heterocyclic chemistry principles to refine a privileged scaffold for therapeutic intervention.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7